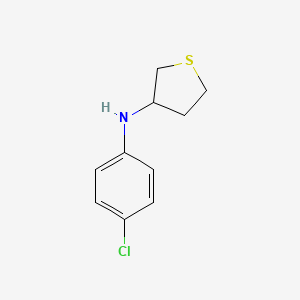

N-(4-chlorophenyl)thiolan-3-amine

Description

Properties

Molecular Formula |

C10H12ClNS |

|---|---|

Molecular Weight |

213.73 g/mol |

IUPAC Name |

N-(4-chlorophenyl)thiolan-3-amine |

InChI |

InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)12-10-5-6-13-7-10/h1-4,10,12H,5-7H2 |

InChI Key |

JYKRISRERKWEDI-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Hypothetical Synthesis Approach

A potential synthesis route for N-(4-chlorophenyl)thiolan-3-amine could involve the following steps:

Formation of Thiolan-3-amine Core :

- Start with a suitable precursor such as 3-thiolanone or a related compound.

- Reduce the carbonyl group to form the thiolan-3-amine core using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Introduction of the 4-Chlorophenyl Group :

- Use a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction to introduce the 4-chlorophenyl group onto the thiolan-3-amine core.

- This step may require a catalyst such as palladium(II) acetate (Pd(OAc)2) and a ligand like triphenylphosphine (PPh3).

General Considerations for Synthesis

- Solvents : Common solvents for such reactions include toluene, dimethylformamide (DMF), or tetrahydrofuran (THF).

- Temperature and Pressure : Reactions may be conducted at room temperature or elevated temperatures, depending on the specific conditions required for each step.

- Purification : Techniques such as column chromatography or recrystallization can be used to purify the final product.

Analysis of the Compound

- Spectroscopic Analysis : Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

- Chiral Analysis : Since This compound is a chiral molecule, methods like High-Performance Liquid Chromatography (HPLC) with a chiral column can be used to determine its enantiomeric purity.

Data Tables

Given the lack of specific data on This compound , the following table provides general information on thiolan-3-amine derivatives and related compounds:

| Compound | Molecular Formula | Molecular Weight | Synthesis Method |

|---|---|---|---|

| Thiolan-3-amine | C4H9NS | 103.18 g/mol | Reduction of 3-thiolanone |

| (3S)-N-(4-chlorophenyl)thian-3-amine | C11H14ClNS | 227.75 g/mol | Hypothetical: Buchwald-Hartwig amination |

Research Discoveries

While specific research on This compound is limited, studies on related compounds highlight the importance of thiolan derivatives in medicinal chemistry. These compounds have shown potential in various therapeutic areas, including anticancer and antimicrobial applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)thiolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Hydroxylated or alkoxylated products.

Scientific Research Applications

N-(4-chlorophenyl)thiolan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Evidence from halogenated phenyl maleimides (Table 1) reveals that the type of halogen substituent (F, Cl, Br, I) on the para-position of the phenyl ring has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). However, bromo- and iodo-substituted analogs exhibit slightly enhanced activity compared to the chloro derivative:

Table 1: Inhibitory Activity of Halogen-Substituted Phenyl Maleimides Against MGL

| Compound | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| N-(4-Fluorophenyl)maleimide | 4-F | 5.18 | |

| N-(4-Chlorophenyl)maleimide | 4-Cl | 7.24 | |

| N-(4-Bromophenyl)maleimide | 4-Br | 4.37 | |

| N-(4-Iodophenyl)maleimide | 4-I | 4.34 |

This suggests that while the chloro group is effective, bulkier halogens like Br and I may improve target binding in certain contexts.

Pyridine and Thienopyridine Derivatives

N-(4-Chlorophenyl) analogs paired with pyridine or thieno[2,3-b]pyridine cores (e.g., compounds 2 and 3 in ) demonstrate superior insecticidal activity against cowpea aphids compared to the commercial insecticide acetamiprid. For example:

- Compound 2: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide.

- Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide.

These results underscore the synergistic effect of the 4-chlorophenyl group with nitrogen-containing heterocycles in enhancing bioactivity .

Thiolan-3-amine Structural Analogs

and highlight analogs such as:

- N-(4-Bromo-2-methylphenyl)thiolan-3-amine : Substitution of Cl with Br and addition of a methyl group.

- N-(Prop-2-yn-1-yl)thiolan-3-amine : Replacement of the 4-chlorophenyl group with a propargyl moiety.

While biological data for these compounds are unavailable, their structural diversity illustrates the flexibility of the thiolan-3-amine scaffold for chemical modifications.

Hydroxamic Acid Derivatives

lists hydroxamic acids with 4-chlorophenyl groups and variable cycloalkyl chains (e.g., cyclopentyl, cyclohexyl).

Key Research Findings and Implications

- Insecticidal Activity: The 4-chlorophenyl group enhances activity in pyridine/thienopyridine hybrids, outperforming acetamiprid .

- Enzyme Inhibition : In maleimides, chloro substitution is less potent than Br or I, but this trend is context-dependent .

- Synthetic Flexibility : The thiolan-3-amine core allows for diverse substitutions, enabling tailored applications in drug design .

Biological Activity

N-(4-chlorophenyl)thiolan-3-amine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiolane ring with a chlorophenyl group attached to the nitrogen atom. The presence of the chlorine atom is significant as it can influence the compound's lipophilicity, bioavailability, and interaction with biological targets.

Research indicates that this compound exhibits biological activity through multiple mechanisms:

In Vitro Studies

In vitro evaluations have focused on the compound's cytotoxic effects on various cancer cell lines. For instance, derivatives related to this compound have been tested against glioblastoma cells, showing selective cytotoxicity towards malignant cells while sparing non-cancerous cells. This selectivity is crucial for minimizing side effects during cancer treatment.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have undergone evaluation in animal models. For example, anti-glioma activity has been observed in murine models treated with structurally similar compounds, indicating potential for therapeutic application .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.